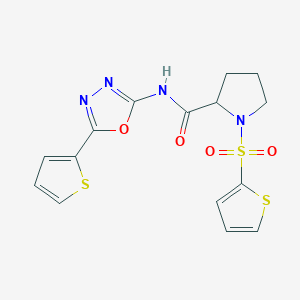

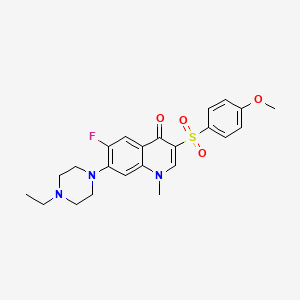

![molecular formula C12H16ClN5 B2736429 2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride CAS No. 1172725-56-2](/img/structure/B2736429.png)

2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride” is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines .

Synthesis Analysis

The synthesis of pyrimidine-5-carbonitrile derivatives involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with an active methylene group in thiobarbituric acid derivatives at C-5 . The synthesized compounds were characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .Molecular Structure Analysis

The molecular structure of pyrimidine-5-carbonitrile derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . The structure also includes various substituents, which can be varied to create a wide range of derivatives .Chemical Reactions Analysis

The chemical reactions involving pyrimidine-5-carbonitrile derivatives are primarily related to their role as ATP mimicking tyrosine kinase inhibitors . These compounds interact with the epidermal growth factor receptor (EGFR), inhibiting its activity and thus exhibiting cytotoxic activities against various human tumor cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine-5-carbonitrile derivatives can vary depending on the specific substituents present in the molecule. For example, the melting point, IR spectrum, and NMR data can provide information about the structure and properties of the compound .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

The compound can be used as a promising tool for antimicrobial agents . It has shown broad-spectrum antimicrobial activity with a varied zone of inhibition . The biological activities were concentration-dependent .

Antifungal Agent

In addition to its antibacterial properties, it also exhibits antifungal activity . This makes it a potential candidate for the development of new antifungal drugs .

In-vitro Cytotoxicity

The compound has been investigated for its in-vitro cytotoxic efficacy against normal Vero cells and cancerous Caco-2 cells . It has shown efficiency in targeting Caco-2 cancerous cells at low concentrations .

Antitumor Effects

The compound has shown good antitumor effects on carcinosarcoma in rats . This suggests its potential use in cancer treatment.

ATP Mimicking Tyrosine Kinase Inhibitors

A new series of pyrimidine-5-carbonitrile derivatives, including this compound, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Synthesis of Novel Derivatives

The compound can be used as a starting material for the synthesis of novel pyrimidine derivatives . These derivatives can have various applications in medicinal chemistry .

Wirkmechanismus

The mechanism of action of pyrimidine-5-carbonitrile derivatives involves their role as ATP mimicking tyrosine kinase inhibitors of the EGFR . These compounds inhibit the activity of EGFR, leading to cytotoxic effects against various human tumor cell lines . In particular, some compounds have been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells .

Zukünftige Richtungen

Pyrimidine-5-carbonitrile derivatives have shown promise as anticancer agents, particularly due to their ability to inhibit EGFR . Future research could focus on further optimizing these compounds to enhance their anticancer activity and reduce potential side effects . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a potential area of future research .

Eigenschaften

IUPAC Name |

2-(3-aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5.ClH/c1-8-6-9(2)17-12(15-8)10(7-14)11(16-17)4-3-5-13;/h6H,3-5,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUISZUPZSDBAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=NN12)CCCN)C#N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

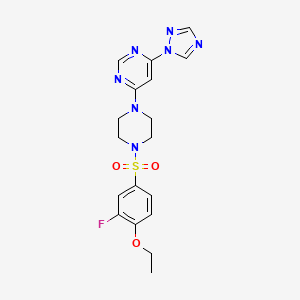

![2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736354.png)

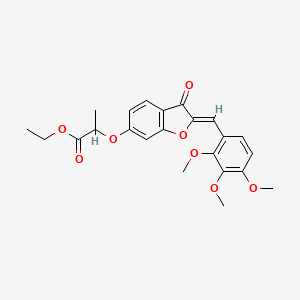

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2736356.png)

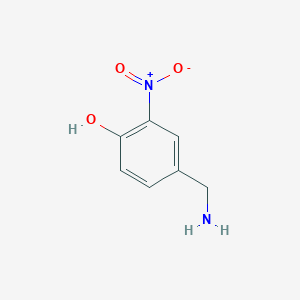

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736357.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2736358.png)

![2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2736362.png)

![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2736368.png)